3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKOGGIJYRSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione typically involves the reaction of isopropylamine with p-tolylisothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine-2,4-dione derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Knoevenagel Condensation at the 5-Position
The active methylene group at position 5 undergoes condensation with aldehydes to form arylidene derivatives. This reaction is catalyzed by bases like morpholine or piperidine :
text3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione + RCHO → 5-Arylidene derivative
Representative Conditions :
| Aldehyde (RCHO) | Catalyst | Solvent | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Morpholine (10 mol%) | Ethanol | 85% |
| Vanillin | Piperidine (14 mmol) | Ethanol | 70% |
The reaction proceeds via a base-mediated deprotonation of the active methylene, followed by nucleophilic attack on the aldehyde carbonyl .
Nucleophilic Additions to Carbonyl Groups
The 2,4-dione rings participate in nucleophilic additions with amines and alcohols:
-
Amine Adducts : Reaction with primary amines (e.g., aniline) at 80°C in DMF forms imine derivatives.
-
Alcoholysis : Methanol in acidic conditions selectively opens the 4-position carbonyl, yielding thiazolidinone esters.
Stoichiometry Example :
| Reagent | Product | Conditions |
|---|---|---|
| Aniline | 2-Imino-4-oxo adduct | DMF, 80°C, 6 hr |
| Methanol + H₂SO₄ | 4-Methoxy derivative | Reflux, 4 hr |
Electrophilic Aromatic Substitution
The p-tolylamino group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the amino group. Reactions are typically conducted in HNO₃/H₂SO₄ or fuming H₂SO₄:
textThis compound → Nitro or sulfonic acid derivatives
Regioselectivity :
-
Nitration occurs at the meta position of the tolyl group due to steric hindrance from the isopropyl substituent .
Stability and Degradation Pathways
-
Hydrolysis : The dione rings hydrolyze in strong acidic/basic conditions (pH < 2 or > 12) to form thiourea and acetic acid derivatives .
-
Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiazolidine ring’s sulfur atom to sulfoxide/sulfone.
Degradation Kinetics :
| Condition | Half-Life | Major Product |
|---|---|---|
| 1M HCl, 80°C | 2.5 hr | 3-Isopropyl-5-(p-tolylamino)thiazolidine |
| 0.1M NaOH, 25°C | 8 hr | Open-chain thiourea-acetic acid |
Biological Interaction via Hydrogen Bonding
The compound’s carbonyl and amino groups form hydrogen bonds with biological targets (e.g., EGFR, VEGFR-2), as demonstrated in molecular docking studies :
Scientific Research Applications
Synthesis of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione
The synthesis typically involves the reaction of isopropylamine with p-tolylisothiocyanate to form a thiourea intermediate, which is cyclized with chloroacetic acid under basic conditions. This two-step synthesis is crucial for producing the compound efficiently while maintaining high purity levels .
Biological Activities
The thiazolidine-2,4-dione derivatives, including this compound, exhibit a wide range of biological activities:
Antidiabetic Properties
Thiazolidinediones are primarily recognized for their antidiabetic effects. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in glucose metabolism and insulin sensitivity. Compounds in this class have shown promising results in reducing blood glucose levels and improving insulin sensitivity in diabetic models .
Antimicrobial Activity
Research indicates that thiazolidinediones possess antimicrobial properties against various pathogens. Studies have demonstrated that derivatives exhibit activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This suggests potential applications in treating infections.
Anti-inflammatory Effects
These compounds have also been studied for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and other mediators, making them candidates for treating inflammatory diseases .
Anticancer Potential
Emerging studies suggest that thiazolidinediones may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Their mechanism involves modulation of various signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
- Antidiabetic Activity : A study conducted on synthesized thiazolidinedione derivatives revealed that certain compounds demonstrated superior binding affinity to PPARγ, indicating their potential as effective antidiabetic agents. The docking studies confirmed that these compounds could effectively interact with the receptor, leading to enhanced glucose uptake by peripheral tissues .
- Antimicrobial Efficacy : In a systematic evaluation of antimicrobial activities of thiazolidinedione derivatives, it was found that several compounds exhibited significant activity against Staphylococcus aureus and other pathogens. The results underscored the importance of structural modifications in enhancing antimicrobial potency .
- Inflammation Modulation : Research highlighted the ability of thiazolidinediones to reduce inflammation markers in vitro. Compounds were shown to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their therapeutic potential in inflammatory disorders .
Summary Table of Applications
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Diabetes | Antidiabetic | Agonists of PPARγ; improve insulin sensitivity |
| Infection Control | Antimicrobial | Effective against Gram-positive bacteria; MIC values between 2-16 µg/mL |
| Inflammation | Anti-inflammatory | Decrease in TNF-α and IL-6 levels |
| Cancer Therapy | Anticancer | Induction of apoptosis; inhibition of tumor growth |
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, in its antidiabetic application, the compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, its antimicrobial and anticancer activities may involve the inhibition of key enzymes and signaling pathways essential for microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility: The target compound’s isopropyl and p-tolylamino groups may allow simpler synthesis compared to derivatives requiring multi-step coupling (e.g., YPC-21440 ).
- Toxicity Considerations: Unlike traditional TZDs (e.g., rosiglitazone), the p-tolylamino group could reduce hepatotoxicity risks by avoiding reactive metabolites .
- Target Selectivity: The amino group at position 5 may favor interactions with polar kinase residues (e.g., ERK1/2), while benzylidene derivatives prioritize PPAR-γ activation .
Biological Activity
3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of isopropylamine with p-tolylisothiocyanate to form a thiourea intermediate. This intermediate is cyclized with chloroacetic acid under basic conditions to yield the thiazolidine derivative. The compound has a molecular weight of 264.35 g/mol and features a thiazolidine core that is crucial for its biological activity .
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549). The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity against these cancer types .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 46.4 |
| HepG2 (Liver Cancer) | 32.5 |
| A549 (Lung Cancer) | 28.0 |
The primary mechanism through which this compound exerts its anticancer effects involves the inhibition of tyrosine kinases, specifically VEGFR-2 and EGFR. By binding to the active sites of these kinases, it disrupts angiogenesis and cell proliferation pathways that are critical for tumor growth and metastasis .
Biochemical Pathways Affected:
- Angiogenesis: Inhibition of VEGFR-2 reduces new blood vessel formation.
- Cell Proliferation: Inhibition of EGFR disrupts signaling pathways essential for cancer cell survival and replication.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may possess antibacterial properties against various strains, although detailed studies are still required to establish its efficacy and mechanism in this regard.
Antioxidant Effects
The compound also shows promise as an antioxidant agent. Its structure allows it to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Study : A study published in European Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidine-2,4-dione exhibited significant anticancer activity compared to standard chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity .
- In Silico Studies : Computational docking studies have shown that this compound binds favorably to target proteins involved in cancer progression. These studies provide insights into how structural characteristics influence binding affinity and biological activity .
- Pharmacokinetics : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution properties, which are essential for its therapeutic effectiveness in vivo.
Q & A
Q. Basic Characterization Techniques
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for thiazolidinedione, N-H stretches for amino groups).
- NMR Spectroscopy : NMR reveals aromatic protons (δ 6.5–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and NH protons (δ ~10 ppm). NMR confirms carbonyl carbons (δ ~170 ppm) and aromatic carbons.
- Cross-Validation : Experimental data are compared with density functional theory (DFT) calculations (e.g., B3LYP/6-311G(d,p) basis set) for vibrational frequencies and chemical shifts .
What computational modeling approaches predict the compound’s reactivity and stability?
Q. Advanced Computational Analysis
- DFT Studies : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electronic properties and reactivity. For example, a HOMO-LUMO gap <4 eV suggests potential charge-transfer interactions .
- Conformational Flexibility : Rotational energy profiles (torsion angles varied from -180° to +180°) identify stable conformers and their relative energies .
- Molecular Docking : Used to simulate interactions with biological targets (e.g., enzymes like α-glucosidase or PPAR-γ) by analyzing binding affinities and pose validation .
How can researchers resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?
Q. Advanced Data Contradiction Analysis
- Comparative Bioassays : Standardize in vitro assays (e.g., microbial inhibition using MIC values) under controlled conditions (pH, temperature, solvent) to minimize variability .
- SAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity trends. For instance, bulky isopropyl groups may enhance metabolic stability but reduce solubility .
- Mechanistic Validation : Use knockout cell lines or enzyme inhibition assays to confirm target specificity (e.g., PPAR-γ activation vs. off-target effects) .
What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Advanced Formulation Methodology
- Salt Formation : Use sodium or potassium salts of the thiazolidinedione core to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the NH or hydroxyl positions for enhanced membrane permeability.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to prolong circulation time and reduce renal clearance .
How are oxidative and substitution reactions of this compound leveraged in derivatization?
Q. Advanced Reaction Design
- Oxidation : Treat with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to oxidize hydroxy groups to quinones, altering electron density for enhanced bioactivity .
- Nucleophilic Substitution : React with amines (e.g., piperazine) or thiols in polar aprotic solvents (DMF/DMSO) at 60–80°C to replace halogens (e.g., iodine) or activate methylidene positions .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ to reduce unsaturated bonds (e.g., C=N in hydrazones) for saturated analogs .
What experimental controls are critical in cytotoxicity assays for this compound?
Q. Advanced Experimental Design
- Positive Controls : Use established chemotherapeutics (e.g., cisplatin for anticancer assays) to validate assay sensitivity.
- Solvent Controls : Include DMSO/ethanol vehicle controls at matching concentrations to rule out solvent-mediated toxicity.
- Metabolic Interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-driven effects .
How do researchers validate the compound’s mechanism of action in metabolic disorders?
Q. Advanced Mechanistic Studies
- Gene Expression Profiling : Quantify PPAR-γ or AMPK pathway markers (e.g., qRT-PCR for adiponectin) in treated vs. untreated adipocytes.
- Kinase Assays : Measure inhibitory activity against GSK-3β or CDK1 using fluorescence-based kinase assays (e.g., ADP-Glo™) .
- In Vivo Models : Use high-fat-diet-induced obese mice to track lipid profiles (triglycerides, LDL) and insulin sensitivity (HOMA-IR index) post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
